molecular formula C37H38N4O16S2 B1493811 CY2-Dise(diso3) CAS No. 1103519-18-1

CY2-Dise(diso3)

Cat. No. B1493811
CAS RN: 1103519-18-1
M. Wt: 858.8 g/mol
InChI Key: DTPZTINSXUUQMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CY2-Dise(diso3) is related to the synthesis of Cyanine-Based Dyes for Difference Gel Electrophoresis (DIGE). The synthesis involves the use of N-hydroxysuccinimide esters of Cy2, Cy3, and Cy5 dyes, which are commercially available. The synthesis of these dyes can be achieved from relatively inexpensive and commercially available precursors in only a few steps and with relatively high yields .


Molecular Structure Analysis

The molecular formula of CY2-Dise(diso3) is C37H38N4O16S2 and it has a molecular weight of 858.8 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of CY2-Dise(diso3) such as its melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

CY2-Dise (CY2-Dise(diso3)) has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and the study of cell signaling pathways. It has also been used to study the role of certain proteins in diseases such as cancer, Alzheimer’s, and Parkinson’s. In addition, it has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.

Mechanism of Action

CY2-Dise (CY2-Dise(diso3)) binds to specific proteins in the body, causing them to become inactive. This binding inhibits the activity of these proteins, which can lead to changes in cell signaling pathways and other physiological processes. It is believed that this inhibition of protein activity can be used to treat diseases, as well as to study the effects of drugs and environmental toxins on the body.
Biochemical and Physiological Effects
CY2-Dise (CY2-Dise(diso3)) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and reduce tumor growth. It has also been shown to reduce oxidative stress, improve mitochondrial function, and reduce the risk of cardiovascular disease. In addition, it has been shown to have anti-cancer properties, as well as anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

CY2-Dise (CY2-Dise(diso3)) has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily measured in laboratory experiments. In addition, its effects can be observed in a relatively short period of time. However, it also has some limitations. It can only be used in laboratory experiments, and its effects may not be the same in a living organism.

Future Directions

There are a number of potential future directions for research with CY2-Dise (CY2-Dise(diso3)). It could be used to develop new drugs for the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s. It could also be used to study the effects of environmental toxins on the body, as well as to study the effects of drugs on the body. In addition, it could be used to study the role of certain proteins in diseases, as well as to study the mechanisms of drug action. Finally, it could be used to develop new methods for drug delivery, as well as to develop new methods for diagnosing and treating diseases.

properties

IUPAC Name

(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O16S2/c42-30-16-17-31(43)40(30)56-36(46)10-3-1-5-20-38-26-14-12-24(58(48,49)50)22-28(26)54-34(38)8-7-9-35-39(27-15-13-25(59(51,52)53)23-29(27)55-35)21-6-2-4-11-37(47)57-41-32(44)18-19-33(41)45/h7-9,12-15,22-23H,1-6,10-11,16-21H2,(H-,48,49,50,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZTINSXUUQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C3=C(C=C(C=C3)S(=O)(=O)[O-])OC2=CC=CC4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN\2C3=C(C=C(C=C3)S(=O)(=O)[O-])O/C2=C/C=C/C4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N4O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.